(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Imaging in Parkinson's Disease
The compound HG-10-102-01, which shares structural features with the queried chemical, was synthesized and evaluated as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This research highlights the potential use of morpholino-pyrimidinyl derivatives in neuroimaging, specifically for identifying and understanding the role of LRRK2 in Parkinson's pathology (Wang et al., 2017).
Synthesis of Morpholinylpyrrolyl Tetrahydrothieno[2,3-c] Isoquinoline
Research by Zaki et al. (2014) focused on the synthesis of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives. These compounds, derived from structural manipulation of morpholino and pyrimidinyl groups, underscore the versatility of such frameworks in medicinal chemistry, potentially leading to novel therapeutic agents (Zaki, El-Dean, & Radwan, 2014).
Divergent Pathways in Reactions with Cyclic Secondary Amines
Korzhenko et al. (2019) explored the reaction of 3-formylchromone with cyclic secondary amines, revealing divergent pathways that lead to different morpholino-containing compounds depending on the solvent used. This study illustrates the chemical behavior and reactivity of morpholino derivatives in the synthesis of complex heterocycles, which could have implications in drug design and synthetic methodology (Korzhenko, Osipov, Osyanin, & Klimochkin, 2019).
Pharmaceutical Intermediate Synthesis
Kopach et al. (2009) developed a commercial synthesis method for a chiral morpholine derivative used as a key starting material for a new investigational drug. The study showcases the application of morpholino derivatives in the synthesis of intermediates for pharmaceutical development, highlighting their importance in the creation of new medicinal compounds (Kopach, Singh, Kobierski, Trankle, et al., 2009).
Pyrazolyl-pyrimidine Hybrid Synthesis
Zanatta et al. (2020) conducted regioselective synthesis of novel pyrazolyl-pyrimidine hybrids, incorporating morpholine moieties for potential pharmacological applications. The study further emphasizes the utility of morpholine-pyrimidinyl frameworks in the development of new compounds with possible therapeutic benefits (Zanatta, Camargo, Marangoni, de Moraes, et al., 2020).
Eigenschaften
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-15(13-11-17-3-4-18-13)22-5-1-2-12-10-19-16(20-14(12)22)21-6-8-24-9-7-21/h3-4,10-11H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCFJGSYAGNDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=NC=CN=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.